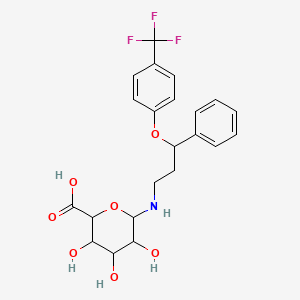

Norfluoxetine b-D-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Norfluoxetine b-D-glucuronide is a metabolite of norfluoxetine, which itself is an active metabolite of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant . This compound is formed through the glucuronidation process, where norfluoxetine is conjugated with glucuronic acid. This compound exhibits unique pharmacokinetic and pharmacodynamic properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of norfluoxetine b-D-glucuronide typically involves the glucuronidation of norfluoxetine. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which facilitates the transfer of glucuronic acid from UDP-glucuronic acid to norfluoxetine . The reaction conditions generally include an aqueous environment with a suitable buffer to maintain the pH, and the presence of cofactors necessary for the enzyme’s activity.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzyme UGT is immobilized on a solid support to enhance its stability and reusability. The reaction mixture is continuously fed with norfluoxetine and UDP-glucuronic acid, and the product is extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Norfluoxetine b-D-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction is crucial for the compound’s metabolism and excretion.

Common Reagents and Conditions: The glucuronidation reaction involves UDP-glucuronic acid as the glucuronic acid donor and the enzyme UDP-glucuronosyltransferase . The reaction is typically carried out in an aqueous buffer solution at a physiological pH.

Major Products: The major product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its precursor, norfluoxetine, facilitating its excretion from the body.

Scientific Research Applications

Norfluoxetine b-D-glucuronide has several applications in scientific research:

Mechanism of Action

Norfluoxetine b-D-glucuronide exerts its effects primarily through its role as a metabolite of norfluoxetine. Norfluoxetine inhibits the reuptake of serotonin in the central nervous system, increasing serotonin levels and enhancing mood . The glucuronidation of norfluoxetine to form this compound is a detoxification process that facilitates the compound’s excretion .

Comparison with Similar Compounds

Fluoxetine: The parent compound, a widely used SSRI.

Norfluoxetine: The active metabolite of fluoxetine, which is further metabolized to norfluoxetine b-D-glucuronide.

Other SSRIs: Compounds like paroxetine, sertraline, and citalopram, which also undergo metabolic transformations involving glucuronidation.

Uniqueness: this compound is unique due to its specific formation through the glucuronidation of norfluoxetine. This process not only aids in the compound’s excretion but also provides insights into the metabolic pathways of SSRIs and their pharmacokinetic profiles .

Properties

Molecular Formula |

C22H24F3NO7 |

|---|---|

Molecular Weight |

471.4 g/mol |

IUPAC Name |

3,4,5-trihydroxy-6-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid |

InChI |

InChI=1S/C22H24F3NO7/c23-22(24,25)13-6-8-14(9-7-13)32-15(12-4-2-1-3-5-12)10-11-26-20-18(29)16(27)17(28)19(33-20)21(30)31/h1-9,15-20,26-29H,10-11H2,(H,30,31) |

InChI Key |

GXZQMXPRYAFVRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.